molecular formula C12H12N2 B3328239 5-Methyl-N-phenylpyridin-2-amine CAS No. 43191-23-7

5-Methyl-N-phenylpyridin-2-amine

Cat. No.: B3328239
CAS No.: 43191-23-7
M. Wt: 184.24 g/mol
InChI Key: IAPOAEZRYHLSAT-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylpyridin-2-amine is a chemical compound with the CAS Number: 43191-23-7 . It has a molecular weight of 184.24 . The compound is used in the preparation of 1,3-Azaphospholo . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 5th position and a phenyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C12H12N2/c1-10-7-8-12 (13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3, (H,13,14) .


Physical and Chemical Properties Analysis

The melting point of this compound is between 114-116 degrees Celsius . The compound appears as a white to light gray to light yellow powder or crystal .

Scientific Research Applications

DNA Interaction Studies

5-Methyl-N-phenylpyridin-2-amine and its derivatives have been studied for their interaction with DNA. Lutgerink et al. (1989) synthesized 2-Acetoxyamino-5-phenylpyridine, a derivative of 2-amino-5-phenylpyridine (APP), and demonstrated its high reactivity with DNA, supporting a postulated activation mechanism where N-acetoxyarylamines are reactive species responsible for DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).

Carcinogenicity Comparisons

The compound has also been compared with known carcinogens. Dooley et al. (1988) conducted studies on 2-amino-5-phenylpyridine (2-APP), a structurally similar compound, comparing its tumorigenic activity with 4-aminobiphenyl (4-ABP) in mice. This study found no treatment-related neoplastic lesions for 2-APP, in contrast to 4-ABP, which was strongly carcinogenic (Dooley et al., 1988).

Chemical Reactivity Studies

Saris et al. (1995) explored the reactivity of N-acetoxy metabolite of 2-amino-5-phenylpyridine (Phe-P-1), comparing it with its ortho-methyl derivative. The study highlighted the distinct reactivity of these compounds with DNA, contributing to the understanding of the chemical properties of these metabolites (Saris et al., 1995).

Catalysis and Synthetic Applications

Jean‐Ho Chu et al. (2014) investigated the direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation. This research provided insights into the synthetic applications of such compounds, demonstrating their utility in creating diverse chemical structures (Jean‐Ho Chu et al., 2014).

Biochemical Interactions and Neurotoxicity Studies

Ansher et al. (1986) studied the role of N-methyltransferases in the neurotoxicity associated with metabolites of 4-substituted pyridines. This research is significant for understanding the biochemical interactions and potential neurotoxic effects of compounds like this compound (Ansher et al., 1986).

Future Directions

While specific future directions for 5-Methyl-N-phenylpyridin-2-amine were not found in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in fields like medicinal chemistry, drug discovery, and materials science . Further studies could explore its potential applications in these areas.

Properties

IUPAC Name

5-methyl-N-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPOAEZRYHLSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43191-23-7
Record name 5-methyl-N-phenylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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